molecular formula C8H15NO2 B7981660 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine

3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine

Cat. No.: B7981660
M. Wt: 157.21 g/mol
InChI Key: ZVGPTNYXIQBVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is a chemical compound that belongs to the class of organic compounds known as dioxolanes. Dioxolanes are cyclic acetals derived from diols and carbonyl compounds. This particular compound features a dioxolane ring attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Synthetic Routes and Reaction Conditions:

  • From 1,3-Dioxolane and 1-Methylpyrrolidine: The compound can be synthesized by reacting 1,3-dioxolane with 1-methylpyrrolidine in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.

  • From 1,3-Propanediol and 1-Methylpyrrolidine: Another method involves the reaction of 1,3-propanediol with 1-methylpyrrolidine in the presence of a Brønsted or Lewis acid catalyst. This method also requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with potassium permanganate (KMnO4) can convert the dioxolane ring to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the dioxolane ring to a diol.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4

  • Substitution: Various alkyl halides, amines, and alcohols

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Diols

  • Substitution: Alkylated pyrrolidines, amino derivatives

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is structurally similar to other dioxolane-containing compounds, such as 3-(1,3-dioxolan-2-yl)propan-1-amine and (1,3-dioxolan-2-ylmethyl)magnesium bromide. its unique combination of a dioxolane ring and a pyrrolidine ring sets it apart from these compounds. The presence of the pyrrolidine ring imparts distinct chemical and biological properties that make it suitable for specific applications.

Comparison with Similar Compounds

  • 3-(1,3-Dioxolan-2-yl)propan-1-amine

  • (1,3-Dioxolan-2-ylmethyl)magnesium bromide

  • 1,3-Dioxolane derivatives

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPTNYXIQBVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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